6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Overview

Description

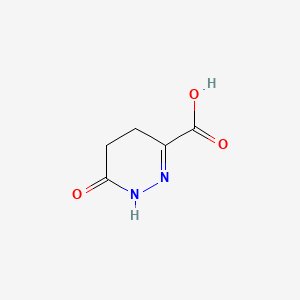

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 27372-38-9) is a bicyclic heterocyclic compound with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.114 g/mol . It is synthesized via the condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification steps . The compound features a carboxylic acid group at position 3 and a ketone group at position 6, rendering it polar and reactive.

Preparation Methods

Conventional Laboratory-Scale Synthesis

Cyclocondensation of Hydrazine Sulfate and 2-Ketoglutaric Acid

The most widely documented method involves the reaction of hydrazine sulfate (N₂H₄·H₂SO₄) with 2-ketoglutaric acid (2-oxopentanedioic acid) in aqueous medium . The process begins by combining equimolar amounts of the reactants in solid form, followed by the addition of water to form a heterogeneous mixture. Key parameters include:

-

Molar Ratio : A slight excess of hydrazine sulfate (1.1–1.2:1 relative to 2-ketoglutaric acid) ensures complete reaction .

-

Temperature Dynamics : An initial exothermic phase reduces the temperature from 22°C to 14°C, followed by gradual reheating to ambient conditions over 1–2 hours .

-

Reaction Monitoring : Residual hydrazine levels are tracked using colorimetric assays (e.g., Chemetrics kits), with completion indicated by concentrations ≤5 ppm .

-

Combine hydrazine sulfate (105.08 g, 0.808 mol) and 2-ketoglutaric acid (124.2 g, 0.987 mol) in a reactor.

-

Add 800 mL deionized water and stir vigorously.

-

Monitor temperature and hydrazine levels until reaction completes (typically 12–24 hours).

-

Filter and wash the precipitate to isolate PCA (yield: ~85%).

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Hydrazine Sulfate Ratio | 1.1–1.2 equivalents | Maximizes conversion |

| Water Volume | 6–8 mL/g substrate | Balances solubility and mixing |

| Stirring Time | 12–24 hours | Ensures complete cyclization |

Industrial-Scale Production Systems

Continuous Flow Reactor Design

Large-scale synthesis employs specialized systems to enhance efficiency and reproducibility . A representative setup includes:

-

Reaction Tank : Equipped with a powder funnel for controlled reagent addition.

-

Three-Way Valves (A, B, C) : Direct fluid flow between mixing, filtration, and recirculation phases.

-

Filtration Assembly : A metering valve and filter bag separate PCA from unreacted solids.

-

Mixing Phase : Valves circulate the reaction mixture through the tank to maintain homogeneity.

-

Filtration Phase : Post-reaction, valve configurations redirect the slurry through a filter bag, retaining PCA while returning filtrate to the reactor.

-

Product Isolation : Dried PCA is collected from the filter bag, achieving purities ≥97% .

Mechanistic Insights and Byproduct Analysis

Reaction Pathway

The synthesis proceeds via a cyclocondensation mechanism :

-

Hydrazine Activation : Hydrazine sulfate dissociates in water to release hydrazine (N₂H₅⁺).

-

Nucleophilic Attack : The hydrazine nucleophile attacks the carbonyl group of 2-ketoglutaric acid.

-

Cyclization : Intramolecular dehydration forms the tetrahydropyridazine ring.

-

Aromatization : Oxidation (ambient or catalyzed) yields the conjugated carboxylic acid.

Common Impurities and Mitigation

-

Unreacted Hydrazine : Neutralized via extended stirring or addition of scavengers (e.g., activated carbon).

-

Oligomeric Byproducts : Minimized by maintaining pH <3 and temperatures ≤25°C .

Analytical Characterization

Spectroscopic Validation

-

FT-IR : Strong absorption at 1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H/N-H stretches) .

-

¹H NMR (D₂O) : δ 2.35 (m, 2H, CH₂), δ 3.12 (t, 2H, CH₂-N), δ 4.50 (s, 1H, NH) .

Purity Assessment

-

HPLC : Retention time = 4.2 min (C18 column, 0.1% H₃PO₄ mobile phase) .

-

Titrimetry : Acid-base titration with NaOH confirms carboxylic acid content.

Comparative Evaluation of Synthetic Routes

Table 2: Advantages and Limitations of PCA Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of 6-hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of the compound.

Reduction: 6-Hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Substitution: Esters or amides of the original compound.

Scientific Research Applications

Agricultural Applications

Plant Growth Enhancement

One of the primary applications of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is its use as a plant growth promoter. Research indicates that this compound can significantly improve growth performance in plants. It enhances root growth and architecture, which is crucial for nutrient absorption and drought resistance. The application of this compound has shown to improve seed germination under variable climatic conditions, leading to better crop uniformity and yield .

Mechanism of Action

The compound acts by optimizing root systems, thereby increasing biomass accumulation and enhancing the overall yield of field-grown crops. Its application can be done through seed treatment or foliar sprays, making it versatile for different agricultural practices .

Medicinal Applications

Potential Therapeutic Uses

this compound has been investigated for its potential therapeutic applications. It serves as a building block in the synthesis of various pharmaceutical compounds. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity .

Research Findings

Studies have indicated that derivatives of this compound may exhibit biological activities relevant to medicinal chemistry. For instance, certain derivatives have been explored for their effects on specific enzyme isoforms, showcasing the potential for developing new therapeutic agents .

Synthesis and Commercial Availability

Synthesis Methods

The synthesis of this compound typically involves the reaction of hydrazine sulfate with 2-ketoglutaric acid. This method has been refined to avoid hazardous solvents and reduce costs associated with traditional synthesis methods .

Commercial Use

The compound is commercially available and utilized as a reactant in chemical syntheses across various industries. Its ability to be biodegraded by environmental microorganisms also makes it an attractive option for sustainable agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Derivatives of the parent compound are generated by substituting the hydrogen at position 1 with aryl or alkyl groups. These modifications alter steric, electronic, and solubility profiles, impacting biological activity and synthetic applications.

Pharmacological Activity

- Enzyme Inhibition : The parent compound and its derivatives inhibit enzymes such as proteases and kinases. Substituents like chlorophenyl (electron-withdrawing) enhance binding affinity to hydrophobic enzyme pockets, improving antimicrobial efficacy .

- Anti-inflammatory Effects : Methylphenyl-substituted derivatives exhibit improved solubility in organic solvents, facilitating drug formulation .

Solubility and Reactivity

- The parent compound’s carboxylic acid group promotes solubility in polar solvents (e.g., water, methanol).

- Chlorophenyl and fluorophenyl substituents reduce aqueous solubility but enhance interactions with biological targets via halogen bonding .

Research and Commercial Relevance

- Commercial Availability: The parent compound is marketed by Thermo Scientific (€14.50–€456.00) and Santa Cruz Biotechnology ($578–$1,725) .

- Safety Profiles: The parent compound is a skin/eye irritant (GHS H315, H319, H335) .

Biological Activity

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS Number: 27372-38-9) is a heterocyclic compound with potential applications in agriculture and medicine. Its unique structural features contribute to its biological activity, particularly in improving plant growth and modulating cellular responses to oxidative stress.

- Molecular Formula: C₅H₆N₂O₃

- Molecular Weight: 142.12 g/mol

- Melting Point: 195-196°C

- IUPAC Name: 6-Oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid

1. Agricultural Applications

Research indicates that this compound enhances plant growth performance. A patent (US11800869B2) outlines its use in agricultural settings to improve germination rates and drought recovery in plants. The compound acts as a growth promoter by stimulating physiological processes that enhance nutrient uptake and stress resilience in crops .

2. Oxidative Stress Modulation

The compound has also been investigated for its role in modulating oxidative stress through the Nrf2-Keap1 signaling pathway. This pathway is crucial for cellular defense against oxidative damage. Inhibition of the Nrf2–Keap1 protein-protein interaction (PPI) has been linked to therapeutic benefits in various diseases characterized by oxidative stress and inflammation .

Case Study 1: Plant Growth Promotion

A study demonstrated that applying this compound to soybean plants resulted in:

- Increased Germination Rates: Enhanced seedling vigor and early growth.

- Drought Recovery: Improved physiological responses under drought conditions.

The findings suggest that the compound can be effectively used as a biostimulant in agricultural practices .

Case Study 2: Antioxidant Activity

In vitro studies have shown that compounds interacting with the Nrf2 pathway can significantly reduce oxidative stress markers in human cell lines. The specific activity of this compound was evaluated against known antioxidants, revealing comparable potency in promoting Nrf2 activation and subsequent antioxidant enzyme expression .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Patent US11800869B2 | Agricultural Use | Enhances plant growth and drought recovery |

| PMC Article | Oxidative Stress | Modulates Nrf2-Keap1 pathway; potential therapeutic applications |

| ACS Journal | Binding Studies | Provides insights into molecular interactions affecting biological activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions using hydrazines with β-keto esters or diketones. Oxidation and substitution reactions are critical for introducing functional groups (e.g., cyano or methyl substituents). For example, highlights oxidation to oxo derivatives and nucleophilic substitutions for structural diversification. Mo(CO)₆-mediated rearrangement of isoxazole precursors () provides an efficient route for substituted analogs .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use spectroscopic techniques:

- NMR and IR spectroscopy to confirm functional groups and regiochemistry ().

- X-ray crystallography () for unambiguous structural confirmation.

- Compare experimental data with standardized SMILES/InChI identifiers ( ) for validation .

Q. What safety protocols are essential when handling this compound?

Adhere to GHS classifications ():

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard).

- Emergency measures : Flush eyes with water for ≥15 minutes upon exposure (H319) and avoid skin contact (H315) .

Q. What are its primary applications in medicinal chemistry?

The compound serves as a scaffold for:

- Enzyme inhibitors : Structural analogs ( ) show potential in targeting aromatase or microbial enzymes.

- Drug precursors : Ester derivatives () enhance bioavailability for therapeutic candidates .

Advanced Research Questions

Q. How can synthesis yields be optimized for substituted derivatives?

Key strategies include:

- Catalytic systems : Mo(CO)₆-mediated rearrangements () under inert atmospheres improve regioselectivity.

- Substituent engineering : Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize intermediates.

- Reaction monitoring : Use TLC/HPLC to track progress and minimize side products .

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological approaches:

- Structure-activity relationship (SAR) analysis : Compare substituent effects ( ). For example, 3-chlorophenyl groups ( ) may enhance receptor binding.

- Standardized assays : Replicate studies under controlled conditions (pH, temperature) to isolate variables .

Q. What strategies enable regioselective functionalization of the pyridazine ring?

- Directing groups : Introduce alkoxy or benzyloxy groups () to guide electrophilic substitutions.

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid in ) during synthesis .

Q. How to address solubility challenges in biological assays?

- Derivatization : Convert carboxylic acid to methyl/ethyl esters () or salt forms ().

- Co-solvents : Use DMSO-water mixtures (<5% v/v) to maintain compound stability .

Q. What analytical methods identify degradation products under stress conditions?

- HPLC-MS : Detect impurities and degradation pathways ().

- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions to simulate stability challenges .

Q. How to design experiments probing reactivity in nucleophilic environments?

- Kinetic studies : Vary nucleophile concentrations (e.g., amines, thiols) and monitor reaction rates via UV-Vis.

- Computational modeling : Predict reactive sites using DFT calculations (supported by ’s substitution data) .

Q. Methodological Notes

Properties

IUPAC Name |

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUADWGRLHPTYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181809 | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27372-38-9 | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27372-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT09ZTP07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.